1-[4-(BENZYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE
Description
NNK is a tobacco-specific nitrosamine (TSNA) formed during the curing and processing of tobacco. It is a potent carcinogen with a well-documented role in inducing lung, pancreatic, and liver tumors in animal models . Its metabolic activation leads to DNA adduct formation, contributing to mutagenesis and carcinogenesis.
Properties
IUPAC Name |
1-(4-benzylsulfonylpiperazin-1-yl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-14(2)12-16(19)17-8-10-18(11-9-17)22(20,21)13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWXNWWKKGUXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-[4-(BENZYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
NNK vs. NNAL (4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol)
- Structure : NNAL is the alcohol derivative of NNK, differing by the reduction of the ketone group to a hydroxyl group.
- Carcinogenicity: NNK: Induced lung tumors in 27/30 rats at 5.0 ppm and pancreatic tumors in 9/80 rats at 1.0 ppm . NNAL: Demonstrated comparable carcinogenicity, inducing lung tumors in 26/30 rats and pancreatic tumors in 8/30 rats at 5.0 ppm. NNAL is a proximate metabolite of NNK, sharing similar target organs .
- Metabolism : Both require cytochrome P450-mediated activation to form reactive diazonium ions.
NNK vs. N′-Nitrosonornicotine (NNN)
- Structure: NNN lacks the ketone group and methylnitrosamino chain of NNK but retains the pyridyl moiety.
- Carcinogenicity: NNK: Primarily targets the lung and pancreas. NNN: Associated with oral and esophageal cancers. Levels in tobacco smoke range from 0.24–3.7 µg/cigarette (mainstream) and 0.15–6.1 µg/cigarette (sidestream) .
- Toxicity : NNK is ~10–100× more potent than NNN in rodent models due to its ability to form DNA adducts in multiple organs.
NNK vs. N′-Nitrosoanatabine (NAT)
- Structure: NAT shares a pyridine ring but lacks the methylnitrosamino chain.
- Carcinogenicity: NAT is less studied but detected in tobacco at 0.44–3.2 ppm . No direct tumor induction data are available, but it is presumed less potent than NNK.
Comparative Data Table
Research Findings
- Metabolic Pathways: NNK’s pancreatic carcinogenicity is mediated via NNAL, which acts as a proximate carcinogen .
- Environmental Impact : Sidestream smoke contains significant NNK levels (0.19–0.66 µg/cigarette ), contributing to indoor pollution risks .
Biological Activity
1-[4-(Benzenesulfonyl)piperazino]-3-methyl-1-butanone is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, and a benzenesulfonyl group that may enhance its reactivity and binding properties. The molecular formula is , and the structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 321.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The exact mechanism of action for 1-[4-(benzenesulfonyl)piperazino]-3-methyl-1-butanone is not fully elucidated; however, it is believed to interact with various receptors and enzymes due to the presence of the piperazine moiety. The sulfonyl group may facilitate interactions with biological macromolecules, enhancing binding affinity.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing piperazine rings have been shown to possess antibacterial properties.
- Anticancer Properties : Some derivatives demonstrate cytotoxic effects against various cancer cell lines.
- Neurological Effects : Piperazine derivatives are often explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.
Case Studies
- Antimicrobial Activity : A study demonstrated that related piperazine derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting potential use as antimicrobial agents.
- Anticancer Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, indicating a possible role in cancer therapy.
- Neurological Impact : Research has indicated that piperazine-based compounds can modulate neurotransmitter systems, providing insights into their potential use in treating anxiety and depression.
In Vitro Studies
Recent studies have focused on the cytotoxic effects of 1-[4-(benzenesulfonyl)piperazino]-3-methyl-1-butanone on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
In Vivo Studies
Animal model studies are needed to further explore the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest favorable absorption and distribution characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
